

Methyl 2-Bromo-4-methoxybenzoate as a building block in organic synthesis

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Compound of Interest

Compound Name: **Methyl 2-Bromo-4-methoxybenzoate**

Cat. No.: **B189790**

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An In-depth Technical Guide to **Methyl 2-Bromo-4-methoxybenzoate** as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-methoxybenzoate (CAS No. 17100-65-1) is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its structure, featuring a sterically accessible bromine atom ortho to an electron-withdrawing methyl ester and para to an electron-donating methoxy group, provides a unique combination of reactivity and selectivity. This arrangement makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and applications in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties

The fundamental properties of **Methyl 2-bromo-4-methoxybenzoate** are summarized below, providing essential data for reaction planning and execution.

Property	Value	Reference(s)
CAS Number	17100-65-1	[1] [2]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[2] [3]
Physical Form	Yellow Solid or Liquid	[2]
Purity	Typically ≥98%	[2]
Storage	Sealed in dry, room temperature	[2]
InChI Key	MGIYCRUAYQQSNL-UHFFFAOYSA-N	[2]

Core Reactivity and Synthetic Applications

The synthetic utility of **Methyl 2-bromo-4-methoxybenzoate** is primarily centered on the reactivity of the C-Br bond. This bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, a critical step in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. **Methyl 2-bromo-4-methoxybenzoate** readily participates in this reaction with various boronic acids and esters.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling Partner	Catalyst / Ligand	Base	Solvent System	Conditions	Yield	Reference(s)
Pyridine-3-boronic acid	Pd(PPh ₃) ₂ Cl ₂	Na ₂ CO ₃	1,4-Dioxane / H ₂ O	N ₂ purge, heat	N/A*	[2]
2-Naphthylboronic acid	Pd(acac) ₂ / CataCXium A•HI	N/A**	Anisole	80 °C, 20 h	61%	[1]

*Yield not explicitly stated in the cited section, but the procedure is provided as a successful transformation. **Base used in the CO generation step (DIPEA), not directly in the coupling mixture.

Experimental Protocol: Suzuki Coupling with Pyridine-3-boronic acid

This protocol is adapted from a documented procedure for the Suzuki coupling of **Methyl 2-bromo-4-methoxybenzoate**.[\[2\]](#)

- Reaction Setup: In a suitable reaction vessel, combine **Methyl 2-bromo-4-methoxybenzoate** (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
- Inert Atmosphere: Purge the vessel with a stream of inert gas (Nitrogen or Argon) for 15-20 minutes.
- Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 equiv) to the mixture.
- Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, producing substituted anilines. While specific examples with **Methyl 2-bromo-4-methoxybenzoate** are not prominently documented in the searched literature, its structure is highly amenable to this transformation. The protocol below is a generalized procedure based on best practices for electron-rich aryl bromides.^{[4][5]}

Representative Data for Buchwald-Hartwig Amination

Amine Partner	Catalyst / Ligand	Base	Solvent	Conditions	Typical Yield	Reference(s)
Primary/Secondary Amine	$\text{Pd}_2(\text{dba})_3$ / XPhos	NaOtBu	Toluene or Dioxane	80 - 110 °C	Good to Excellent	[4]
Morpholine	$\text{Pd}_2(\text{dba})_3$ / Xantphos	NaOtBu	Toluene	100 °C, 8-16 h	High	[6]

Experimental Protocol: General Buchwald-Hartwig Amination

- Catalyst Pre-formation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
- Reagent Addition: Add anhydrous toluene or dioxane, followed by **Methyl 2-bromo-4-methoxybenzoate** (1.0 equiv) and the desired amine (1.2 equiv).

- Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[\[5\]](#)

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. This reaction is crucial for synthesizing precursors to pharmaceuticals and conjugated materials.

Quantitative Data for Sonogashira Coupling

Alkyne Partner	Catalyst / Co-catalyst	Base	Solvent	Conditions	Yield	Reference(s)
1-Ethynyl-4-methylbenzene	Pd(PPh ₃) ₄ / CuI	Et ₃ N	DMF	Room Temp.	N/A*	[7]

*A representative procedure is described in the patent, indicating a successful transformation.

Experimental Protocol: Sonogashira Coupling with 1-Ethynyl-4-methylbenzene

This protocol is adapted from a representative procedure for Sonogashira couplings.[\[7\]](#)

- Reaction Setup: To a solution of **Methyl 2-bromo-4-methoxybenzoate** (1.0 equiv) in DMF, add triethylamine (Et₃N, 3.0 equiv).

- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv) and copper(I) iodide (CuI , 0.05 equiv) to the mixture.
- Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.2 equiv) to the reaction mixture.
- Reaction: Stir the reaction at room temperature for 3 hours or until completion is observed by TLC.
- Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
- Purification: Wash the filtrate sequentially with saturated aqueous NH_4Cl and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Heck Reaction and Intramolecular Cyclization

The Heck reaction couples aryl halides with alkenes. While intermolecular Heck reactions with **Methyl 2-bromo-4-methoxybenzoate** are plausible, a more documented application involves the intramolecular Heck reaction of its derivatives for the synthesis of complex heterocyclic systems.

Quantitative Data for Intramolecular Heck Reaction

Substrate	Catalyst / Ligand	Base	Solvent	Conditions	Yield	Reference(s)
Derivative of Methyl 2-bromo-4-methoxybenzoate	N/A	N/A	N/A	N/A	N/A	[1]

(The reference indicates the successful use of an intramolecular Heck cyclization in a synthetic pathway starting from a related 2-bromo-4-methoxybenzoic acid derivative, though specific conditions and yield for this step are not detailed in the provided text.)

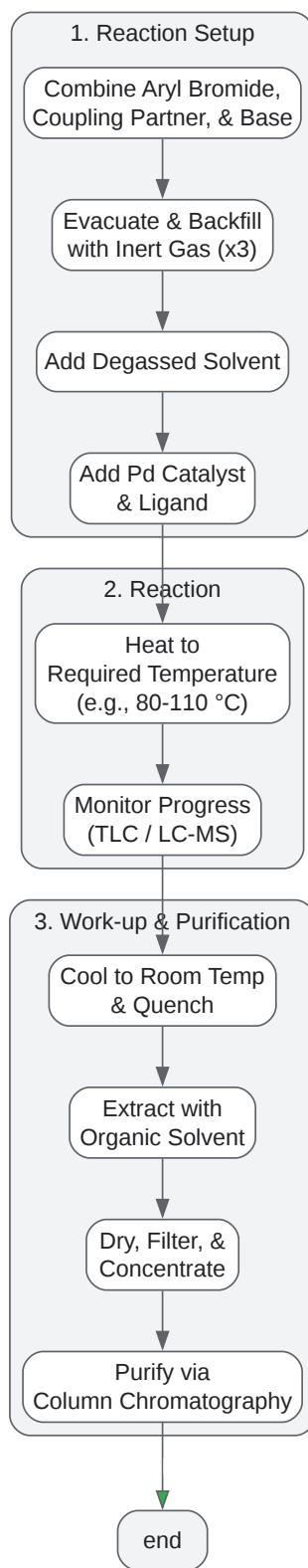
Experimental Protocol: General Intermolecular Heck Reaction

This generalized protocol is based on established methods for aryl bromides.[\[7\]](#)

- Reaction Setup: In a sealable reaction tube, combine **Methyl 2-bromo-4-methoxybenzoate** (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a phosphine ligand (if required, e.g., PPh_3), and a base (e.g., Et_3N or K_2CO_3 , 2.0 equiv).
- Solvent Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene.
- Reaction: Seal the tube and heat to 80-120 °C until the reaction is complete.
- Work-up: Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine.
- Purification: Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Visualizations of Synthetic Workflows

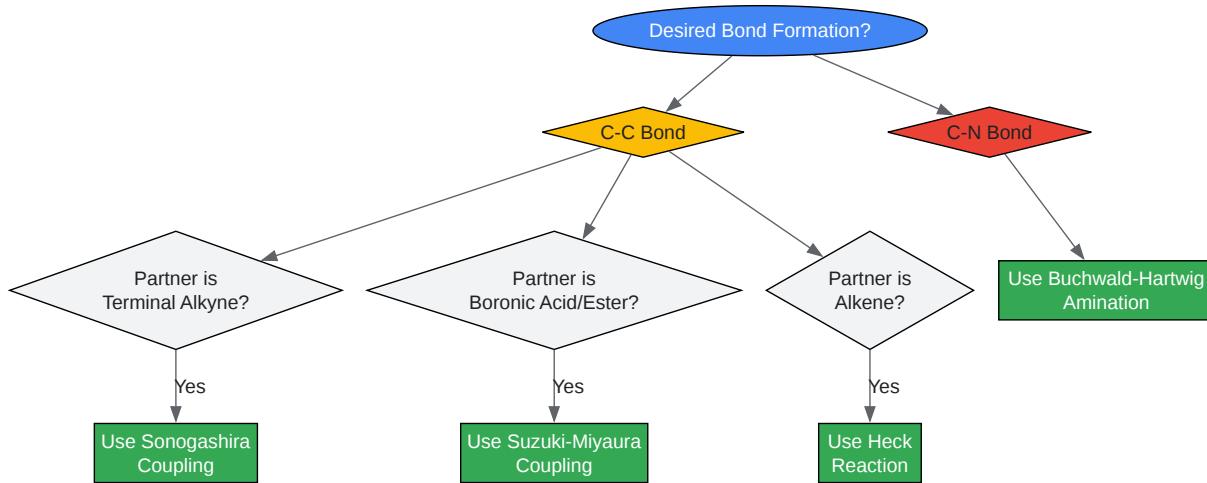
Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling



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Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

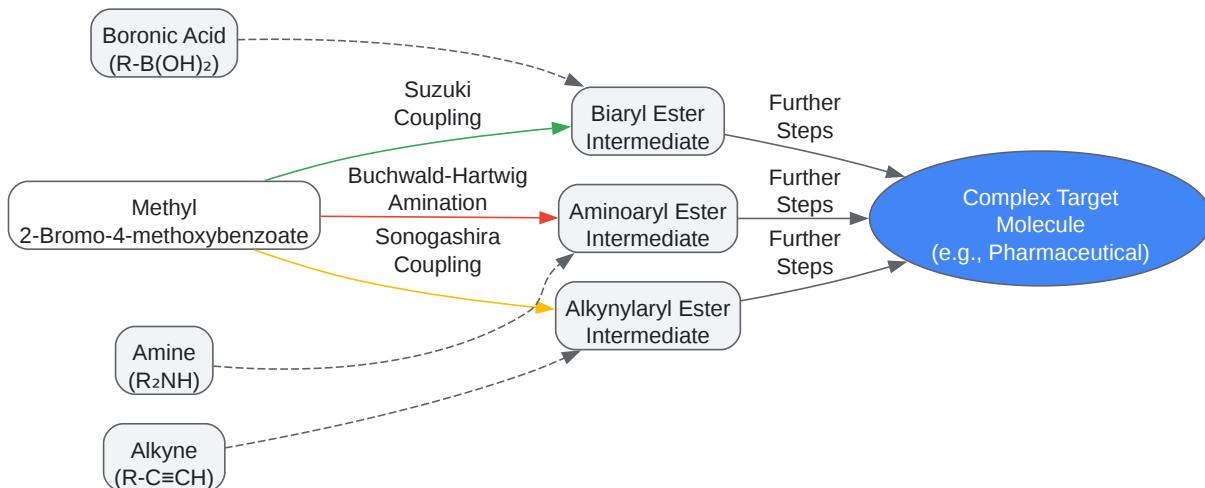
Diagram 2: Decision Logic for Cross-Coupling Reaction Selection



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Caption: Decision flowchart for selecting the appropriate cross-coupling reaction.

Diagram 3: Synthetic Pathway Involving Methyl 2-Bromo-4-methoxybenzoate

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Caption: Role of **Methyl 2-Bromo-4-methoxybenzoate** in divergent synthetic pathways.

Conclusion

Methyl 2-bromo-4-methoxybenzoate is a valuable and strategic building block for organic synthesis. Its defined points of reactivity allow for predictable and efficient participation in a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type transformations. This versatility enables the construction of diverse and complex molecular scaffolds, making it a key intermediate for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a foundational resource for leveraging this compound in the development of novel molecules.

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